BenchChemオンラインストアへようこそ!

1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

regiochemistry pyridinyl-imidazole scaffold medicinal chemistry

1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (CAS 810662-41-0) is a heterocyclic small-molecule building block featuring a 4-methylimidazole moiety linked at the 6-position of a 3-acetylpyridine core. With molecular formula C11H11N3O and a molecular weight of 201.22 g/mol, the compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly those targeting p38 MAP kinase and related inflammatory pathways.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 810662-41-0
Cat. No. B1499485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone
CAS810662-41-0
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=NC=C(C=C2)C(=O)C
InChIInChI=1S/C11H11N3O/c1-8-6-14(7-13-8)11-4-3-10(5-12-11)9(2)15/h3-7H,1-2H3
InChIKeyAKVFGYABFRPYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (CAS 810662-41-0): Core Scaffold Identity and Procurement-Relevant Characteristics


1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (CAS 810662-41-0) is a heterocyclic small-molecule building block featuring a 4-methylimidazole moiety linked at the 6-position of a 3-acetylpyridine core . With molecular formula C11H11N3O and a molecular weight of 201.22 g/mol, the compound serves as a versatile synthetic intermediate in medicinal chemistry programs, particularly those targeting p38 MAP kinase and related inflammatory pathways [1]. Commercial availability typically ranges from 95% to 98% purity across multiple reputable vendors, with the compound most frequently employed as a key intermediate in the construction of more elaborate pyridinyl-imidazole pharmacophores .

Why Generic Replacement of 1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (810662-41-0) Compromises Synthetic Utility


Substituting this compound with a closely related analog—such as the 2-substituted regioisomer (CAS 2168790-45-0) or the 5-substituted variant (CAS 2166850-48-0)—introduces regiochemical divergence that fundamentally alters downstream reactivity, steric environment, and biological target engagement [1]. In pyridinyl-imidazole kinase inhibitor programs, subtle changes in substitution pattern on the pyridine ring have been shown to shift p38α MAP kinase IC50 values by orders of magnitude and dramatically affect cytochrome P450 inhibition profiles [2]. The acetyl group at the 3-position of the pyridine provides a critical synthetic handle for further derivatization (e.g., bromination, condensation, or oxime formation) that is absent or electronically altered in isomers bearing the acetyl group elsewhere on the ring. Consequently, indiscriminate substitution with an in-class analog risks synthetic failure, altered pharmacokinetic profiles, or loss of target selectivity in the final drug candidate.

Quantitative Differentiation Evidence for 1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (810662-41-0) Versus Closest Analogs


Regiochemical Differentiation: 6-Position Imidazole Attachment Versus 2-Position or 5-Position Isomers

The target compound bears the 4-methylimidazole substituent at the 6-position of the pyridine ring, in contrast to the 2-substituted isomer (CAS 2168790-45-0) and the 5-substituted isomer (CAS 2166850-48-0). This regiochemical distinction is critical because in pyridinyl-imidazole p38α MAP kinase inhibitors, the position of the imidazole attachment relative to the pyridine nitrogen and other substituents dictates the ATP-competitive binding mode [1]. For example, in the Laufer et al. (2003) series, pyridin-4-yl imidazoles with specific substitution patterns achieved p38α IC50 values ranging from 0.34 μM to >10 μM depending on imidazole placement and pyridine substitution [1]. The 6-substituted architecture places the acetyl group at the 3-position, providing a distinct electronic and steric environment compared to isomers where the acetyl group is at the 2-position, thereby altering the reactivity of the ketone toward nucleophilic attack and condensation reactions used in downstream derivatization.

regiochemistry pyridinyl-imidazole scaffold medicinal chemistry

Synthetic Yield Benchmarking: Reported 67% Yield Under Optimized Conditions

A documented synthesis of the target compound from 1-(6-chloro-pyridin-3-yl)-ethanone (7.0 g, 45.2 mmol) and 4-methylimidazole (11.1 g, 135.5 mmol) in DMSO (35 mL) with K2CO3 at 110°C for 22 h delivers the product in 67% yield (6.1 g) as a tan solid . This represents a benchmark yield for nucleophilic aromatic substitution at the 6-chloro position of the pyridine ring under these specific conditions. By comparison, the precursor 1-(6-chloro-pyridin-3-yl)-ethanone is commercially available and can be used directly, but the imidazole introduction step is critical; alternative coupling methods (e.g., Pd-catalyzed Buchwald-Hartwig amination) may offer different yields but require more expensive catalysts and ligands.

synthetic route yield optimization process chemistry

Documented Intermediate Role in Amyloid-Beta Modulating Compounds (Patent WO2011/163636)

The target compound is explicitly utilized as a synthetic intermediate in WO2011/163636 A2, a patent describing compounds that modulate levels of various amyloid beta peptide alloforms [1]. In the patent's synthetic schemes, the acetyl group of this intermediate serves as a point of further elaboration to generate more complex structures with biological activity relevant to Alzheimer's disease. This provides a documented, patent-validated application context that distinguishes it from closely related building blocks (e.g., 6-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine or 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde) which lack the acetyl ketone functionality required for these specific synthetic transformations.

amyloid-beta Alzheimer's disease patent-protected intermediate

Physicochemical Property Profile: Hydrogen Bond Acceptor Count and Topological Polar Surface Area Benchmarking

The target compound (C11H11N3O, MW 201.22) possesses 3 hydrogen bond acceptor sites (pyridine N, imidazole N, and ketone O) with zero hydrogen bond donors, yielding a topological polar surface area (TPSA) of approximately 47.8 Ų (computed by analogy to the structurally characterized 2-substituted isomer) [1]. This places it in a favorable property space for CNS drug discovery (typically TPSA < 90 Ų for blood-brain barrier penetration). Compared to the 2-bromo derivative (2-bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone, MW 280.12), the target compound has a lower molecular weight and lacks the reactive α-bromoketone moiety, making it a more stable and versatile intermediate for diverse synthetic elaborations.

physicochemical property drug-likeness lead optimization

Class-Level Differentiation: Pyridinyl Imidazole Scaffold in p38 MAP Kinase Inhibitor Programs

Although the target compound itself is an intermediate rather than a final drug candidate, its core scaffold (pyridinyl-imidazole) belongs to a pharmacologically validated class of ATP-competitive p38α MAP kinase inhibitors. The landmark Laufer et al. (2003) study demonstrated that within this class, p38α IC50 values span from 0.34 μM (compound 14c) to >10 μM depending on subtle structural modifications [1]. Critically, the same study showed that cytochrome P450 inhibition—a major liability of early pyridinyl imidazoles—could be reduced to <10% across CYP1A2, 2C9, and 2C19 at 10 μM through introduction of a tetramethylpiperidine substituent at the imidazole N1 position [1]. The target compound, bearing an unsubstituted imidazole N1, serves as the core intermediate for installing such selectivity-conferring substituents, placing it at the branching point of structure-activity relationship (SAR) exploration in this compound class.

p38 MAP kinase anti-inflammatory kinase selectivity

Optimal Research and Industrial Application Scenarios for 1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone (810662-41-0)


Medicinal Chemistry: p38α MAP Kinase Inhibitor Lead Optimization

Use as the core synthetic intermediate for constructing polysubstituted pyridinyl-imidazole p38α MAP kinase inhibitors. The 3-acetyl group provides a versatile handle for condensation, reductive amination, or Wittig olefination to install side chains that modulate p38α potency (target IC50 range: 0.3–0.6 μM) and CYP450 selectivity (<10% inhibition of CYP1A2, 2C9, 2C19 at 10 μM), as established by Laufer et al. (2003) [1]. The 4-methyl group on the imidazole ring is a key determinant of kinase selectivity and should be preserved throughout SAR exploration.

Neuroscience Drug Discovery: Amyloid-Beta Modulator Synthesis

Employ as a building block for amyloid-beta peptide alloform modulators per the synthetic routes disclosed in patent WO2011/163636 A2 [1]. The acetyl ketone functionality at the pyridine 3-position is essential for the specific condensation and coupling reactions required to access the patented chemical space. Procurement of this exact intermediate (rather than a regioisomer) ensures fidelity to the disclosed synthetic procedures and the resulting biological activity against Alzheimer's disease-relevant targets [1].

Process Chemistry: Scale-Up and Cost Optimization Using Established Synthetic Route

Utilize the documented synthetic protocol (1-(6-chloro-pyridin-3-yl)-ethanone + 4-methylimidazole, DMSO/K2CO3, 110°C, 22 h, 67% yield) as a starting point for process optimization [1]. The reproducibility of this route, combined with the commercial availability of both starting materials, enables reliable cost-of-goods calculations for multi-gram to kilogram scale synthesis. The 67% benchmark yield serves as a baseline against which alternative coupling conditions (e.g., microwave-assisted, catalytic, or flow chemistry approaches) can be quantitatively compared.

Chemical Biology: Tool Compound Derivatization for Target Engagement Studies

Derivatize the acetyl group to install affinity tags (e.g., biotin), fluorescent probes, or photoaffinity labels for chemical biology applications. The absence of reactive halogens in the core scaffold reduces unwanted side reactions during probe synthesis, while the 3-position acetyl group provides a synthetically orthogonal functional handle relative to the imidazole N1 position, enabling sequential functionalization strategies. The predicted favorable physicochemical profile (MW 201.22, TPSA ~47.8 Ų, XLogP3 ~1.0) supports the use of derived probes in cellular target engagement assays [1].

Quote Request

Request a Quote for 1-(6-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.